molecular formula C15H10BrF3N2 B14177180 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole CAS No. 860007-81-4

4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole

Cat. No.: B14177180
CAS No.: 860007-81-4
M. Wt: 355.15 g/mol
InChI Key: ZLLLVQSEJAVVSU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole is a synthetic organic compound characterized by the presence of a bromomethyl group and a trifluoromethyl-substituted phenyl ring attached to an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, such as 1-[4-(trifluoromethyl)phenyl]-1H-indazole, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole core or the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium azide yields 4-(azidomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole, while oxidation with potassium permanganate can lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or a precursor for bioactive molecules.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenyl derivatives: Compounds like 4-(Bromomethyl)phenylboronic acid and 4-(Bromomethyl)phenyl isocyanate share similar reactivity due to the presence of the bromomethyl group.

    Trifluoromethyl-substituted indazoles: Compounds such as 1-[4-(trifluoromethyl)phenyl]-1H-indazole and 4-(trifluoromethyl)-1H-indazole exhibit similar electronic properties due to the trifluoromethyl group.

Uniqueness

4-(Bromomethyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole is unique due to the combination of both bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability

Properties

CAS No.

860007-81-4

Molecular Formula

C15H10BrF3N2

Molecular Weight

355.15 g/mol

IUPAC Name

4-(bromomethyl)-1-[4-(trifluoromethyl)phenyl]indazole

InChI

InChI=1S/C15H10BrF3N2/c16-8-10-2-1-3-14-13(10)9-20-21(14)12-6-4-11(5-7-12)15(17,18)19/h1-7,9H,8H2

InChI Key

ZLLLVQSEJAVVSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NN(C2=C1)C3=CC=C(C=C3)C(F)(F)F)CBr

Origin of Product

United States

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